N-methyl-1H-indazol-4-amine
Description
Overview of Indazole Heterocycles as Pharmacologically Relevant Scaffolds
Indazoles, also known as benzpyrazoles, are bicyclic heterocyclic organic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.netaustinpublishinggroup.com This core structure is a prominent feature in numerous natural products, pharmaceuticals, and other bioactive compounds. researchgate.net While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-arrhythmic, and anti-HIV properties. researchgate.netmdpi.com The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with a wide spectrum of biological functions. pnrjournal.com
The indazole structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H form is generally more thermodynamically stable and is the predominant tautomer. mdpi.com The arrangement of nitrogen atoms within the pyrazole ring allows for various interactions with biological targets, making the indazole scaffold a "privileged structure" in medicinal chemistry. pnrjournal.com Several commercially available drugs, such as the anti-inflammatory agents Bendazac and Benzydamine, and the anti-emetic Granisetron, feature the 1H-indazole scaffold. mdpi.compnrjournal.com Furthermore, indazoles are core components of several tyrosine kinase inhibitors used in cancer therapy, including Axitinib and Pazopanib. pnrjournal.com
Significance of N-methyl-1H-indazol-4-amine and its Derivatives in Chemical Biology
This compound, specifically, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com Its structure is particularly relevant in the development of enzyme inhibitors, which are vital for targeted therapies. chemimpex.com The methylation at the N-1 position of the indazole ring and the amine group at the 4-position are key features that influence the compound's reactivity and biological activity.
Derivatives of this compound have been investigated for their potential as kinase inhibitors, which are enzymes that play a critical role in cellular signaling pathways. For instance, quinazoline (B50416) derivatives incorporating the this compound moiety have been explored as kinase inhibitors. google.com The ability of these derivatives to interfere with signaling pathways that regulate cell growth and proliferation makes them promising candidates for anti-cancer agents.
Research has also explored the structure-activity relationships of this compound derivatives. For example, a series of indazoloxypropanolamines with a methyl substitution on the N-1 position of the indazole nucleus exhibited significant antiarrhythmic, local anesthetic, and analgesic activities. thieme-connect.com These studies highlight how modifications to the core this compound structure can lead to compounds with distinct pharmacological profiles.
Scope of Academic Inquiry into the this compound Core Structure
Academic research into the this compound core structure is multifaceted, encompassing synthetic chemistry, medicinal chemistry, and chemical biology. A primary focus is the synthesis of novel derivatives and the evaluation of their biological activities. arkat-usa.orgresearchgate.net Researchers are actively exploring new synthetic routes to create diverse libraries of compounds based on this scaffold. mdpi.com
A significant area of investigation is the development of these derivatives as anti-cancer agents. researchgate.net Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines and induce apoptosis. researchgate.net This has led to further exploration of their mechanisms of action, including their effects on specific cellular targets like kinases and other enzymes involved in tumor growth. chemimpex.com
Furthermore, the structure-activity relationship (SAR) of this compound derivatives is a key area of academic inquiry. thieme-connect.comacs.org By systematically modifying the structure and assessing the impact on biological activity, researchers aim to design more potent and selective therapeutic agents. This includes investigating the effects of different substituents on the indazole ring and the amine group. researchgate.net The insights gained from these studies are crucial for the rational design of new drugs with improved efficacy and fewer side effects.
The table below provides a summary of key research findings related to this compound and its derivatives:
| Research Focus | Key Findings |
| Synthesis of Derivatives | Novel N-methyl and N-ethyl substitutions on the indazole nucleus have been reported. arkat-usa.org |
| Anti-cancer Activity | Some derivatives exhibit potent growth inhibitory activity against various cancer cell lines. researchgate.net |
| Kinase Inhibition | Quinazoline compounds incorporating the this compound structure have been developed as kinase inhibitors. google.com |
| Structure-Activity Relationship (SAR) | N-1 methyl-substituted indazoloxypropanolamines showed significant antiarrhythmic and analgesic activities. thieme-connect.com |
| Intermediate for Pharmaceuticals | This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-3-2-4-8-6(7)5-10-11-8/h2-5,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNIZFVBGJHRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310739 | |
| Record name | N-Methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-21-7 | |
| Record name | N-Methyl-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Methyl 1h Indazol 4 Amine
Synthetic Routes to the N-methyl-1H-indazol-4-amine Nucleus
The construction of the this compound core is a multi-step process that requires careful control over regioselectivity to ensure the desired arrangement of the methyl and amino groups on the indazole ring.
Multi-step Synthetic Strategies for Indazole Ring Formation
A common and effective strategy for the synthesis of the indazole nucleus, which can be adapted for this compound, commences with a suitably substituted aniline (B41778) derivative. One prominent route begins with 2-methyl-3-nitroaniline. This starting material undergoes diazotization followed by an intramolecular cyclization to yield 4-nitro-1H-indazole. sci-hub.se This cyclization is a critical step in forming the fused pyrazole-benzene ring system characteristic of indazoles.
The general transformation involves the conversion of the amino group on the aniline precursor into a diazonium salt, which then cyclizes to form the indazole ring. The presence and position of the nitro group are crucial as it serves as a precursor to the final amino group at the C-4 position.
Another general approach to the indazole ring system involves the reaction of o-aminobenzaldehyde derivatives with hydrazines under acidic conditions, which leads to the formation of the indazole scaffold. vulcanchem.com
Regioselective Introduction of N-methyl and 4-amino Substituents
One synthetic pathway involves the N-methylation of 4-nitro-1H-indazole to produce 1-methyl-4-nitro-1H-indazole. This step is often challenging as direct alkylation of indazoles can lead to a mixture of N-1 and N-2 alkylated isomers. researchgate.net The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. researchgate.netnih.gov For instance, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) can result in a nearly 1:1 mixture of the N-1 and N-2 methyl isomers. researchgate.net Following successful N-1 methylation, the nitro group of 1-methyl-4-nitro-1H-indazole is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with iron-mediated reduction being a documented method. sci-hub.se
An alternative strategy involves the initial reduction of 4-nitro-1H-indazole to 1H-indazol-4-amine, followed by N-methylation. However, this approach also presents challenges in controlling the site of methylation.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is paramount to maximize the yield and purity of the desired N-1 isomer, this compound. Key parameters that are often fine-tuned include the base, solvent, and temperature.
For the N-alkylation of indazoles, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity. nih.gov The choice of the alkylating agent is also critical. While methyl iodide is commonly used, other reagents like dimethyl sulfate can also be employed. vulcanchem.comresearchgate.net
The following table summarizes various conditions reported for the N-methylation of substituted indazoles, which can inform the optimization for the synthesis of this compound.
| Starting Material | Methylating Agent | Base | Solvent | Temperature | N-1:N-2 Ratio | Yield (%) | Reference |
| 6-nitro-1H-indazole | Methyl iodide | - | Sealed tube | 100 °C | N-2 selective | Not reported | researchgate.net |
| 6-nitro-1H-indazole | Dimethyl sulfate | KOH | - | 45 °C | ~1:1 | 42 (N-1), 44 (N-2) | researchgate.net |
| 3-substituted indazoles | Alkyl bromide | NaH | THF | Not specified | >99% N-1 selective | Not specified | nih.gov |
| 4-nitroimidazole | Alkylating agents | K₂CO₃ | Acetonitrile | 60 °C | N-1 favored | 66-85 | derpharmachemica.com |
Post-Synthesis Functionalization and Derivatization Approaches
Once this compound has been synthesized, its chemical structure can be further modified to explore structure-activity relationships for various applications. The primary sites for derivatization are the N-1 position of the indazole ring and the C-4 amino group.
Systematic Modification at the N-1 Position of the Indazole Ring
While the target molecule is this compound, the N-1 position offers a site for introducing a variety of substituents, which is often accomplished during the primary synthesis by using different alkylating or arylating agents. For instance, instead of a methyl group, other alkyl or aryl groups can be introduced. The synthesis of N-1 substituted indazoles can be achieved through the use of N-alkyl or N-arylhydrazines in the ring-closure step. nih.gov This approach allows for the incorporation of diverse functionalities at the N-1 position from the outset of the synthesis.
Diversification and Coupling Reactions at the C-4 Amino Group
The C-4 amino group of this compound is a versatile handle for a wide range of chemical transformations, including amide bond formation and cross-coupling reactions.
Amide Coupling Reactions: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amide bonds. These reactions are typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or a base such as N,N-diisopropylethylamine (DIPEA). This approach allows for the introduction of a vast array of substituents at the C-4 position, enabling the synthesis of large libraries of N-methyl-1H-indazol-4-yl amides.
Buchwald-Hartwig Amination: The C-4 amino group can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. google.commdpi.comlibretexts.orgwikipedia.orgacs.org This reaction allows for the arylation or heteroarylation of the amino group, providing access to N-aryl or N-heteroaryl derivatives of this compound. The choice of the palladium catalyst, ligand, and base is crucial for the success of these transformations.
The following table provides examples of coupling reactions involving aminoindazoles, illustrating the potential for diversification of this compound.
| Indazole Derivative | Coupling Partner | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| 6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | Benzophenone imine | Pd₂(dba)₃, Xantphos, NaOtBu | N-arylated indazole | 90.1 | google.com |
| 3-iodo-N-boc indazole | Aryl boronic acid | Not specified | C-3 arylated indazole | Not specified | mdpi.com |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2-(5-bromo-1H-indazol-1-yl)aniline | TEA | Amide | Not specified | google.com |
| 1-methyl-1H-indazole-3-carboxylic acid | endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amine | Coupling agents | Amide | Not specified |
Introduction of Substituents on the Benzo Ring Moiety
The functionalization of the benzene (B151609) portion of the this compound scaffold is a key strategy for modulating the physicochemical and biological properties of its derivatives. Methods for introducing substituents range from direct electrophilic substitution on the indazole ring to constructing the ring from already substituted precursors.
Halogenation is a common and powerful tool for introducing substituents that can serve as handles for further cross-coupling reactions. However, direct bromination of an existing indazole-amine core can present challenges with regioselectivity. For instance, the direct bromination of 4-chloro-1H-indazol-3-amine using N-Bromosuccinimide (NBS) was found to yield the undesired regioisomer as the major product. mdpi.com A more effective and regioselective approach involves the bromination of a precursor molecule prior to the formation of the indazole ring. A successful synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was achieved by first brominating 2,6-dichlorobenzonitrile (B3417380), followed by a regioselective cyclization with hydrazine (B178648) to form the desired substituted 3-aminoindazole in high yield. mdpi.com This strategy ensures that the bromine atom is placed at the desired position on the benzo ring.
Another strategy involves building the indazole ring from precursors that already contain the desired substituents. The synthesis of 6-fluoro analogues, for example, can begin with a substituted benzene derivative like 3,5-difluoroanisole. acs.org This starting material is first converted to an aldehyde, then a nitrile, and finally cyclized to form the 6-fluoroindazole core. acs.org This bottom-up approach provides excellent control over the position of the substituent.
Below is a table summarizing methods for introducing substituents onto the benzo ring of indazole amines.
| Starting Material | Reagents/Conditions | Product | Synthetic Strategy |
| 2,6-Dichlorobenzonitrile | 1. Br₂, H₂SO₄/SO₃ 2. Hydrazine Hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com | Bromination of precursor followed by cyclization to ensure regioselectivity. mdpi.com |
| 3,5-Difluoroanisole | 1. α,α-Dichloromethyl methyl ether, TiCl₄ 2. NH₂OSO₃H 3. Cyclization | 6-Fluoro-1H-indazole derivative acs.org | Building the indazole core from a pre-substituted benzene derivative. acs.org |
| 6-Bromo-1H-indazole | 1. Iodination 2. Suzuki Coupling with boronic esters | 6-Bromo-3-(styryl)-1H-indazole derivatives rsc.org | Post-functionalization of a pre-formed indazole ring via C-C bond formation. rsc.org |
Development of Intermediates for Complex Organic Synthesis
This compound and its analogs are valuable intermediates for constructing more complex molecules, particularly in the field of drug discovery. The indazole scaffold can be elaborated through various reactions, including C-C and C-N bond-forming cross-coupling reactions, to produce highly functionalized derivatives.
Suzuki coupling is a widely employed method for this purpose. For example, 6-bromo-1H-indazole can be iodinated and then subjected to Suzuki coupling with various boronic acid pinacol (B44631) esters. rsc.org This allows for the introduction of diverse aryl and styryl groups at the 3-position of the indazole ring, leading to key intermediates for potential anti-cancer agents. rsc.org
A compelling example of the indazole core's role as an intermediate is the multi-step synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3). tandfonline.com The synthesis begins with methyl 1H-indazole-6-carboxylate, where the indazole nitrogen is first protected with a tetrahydropyran (B127337) (THP) group. tandfonline.com The ester is then reduced to an alcohol and subsequently oxidized to an aldehyde. tandfonline.com This aldehyde intermediate undergoes a condensation reaction with 4-nitrobenzene-1,2-diamine to construct the benzimidazole (B57391) ring system. tandfonline.com Following the reduction of the nitro group and further functionalization, the THP protecting group is removed to yield the final complex products. tandfonline.com This pathway highlights how the indazole structure serves as a foundational scaffold for the assembly of more intricate heterocyclic systems.
The 4-amino group itself is a versatile functional handle. It can be acylated to form amides or react with sulfonyl chlorides to produce sulfonamides. acs.orgvulcanchem.com These resulting derivatives are often key intermediates for exploring structure-activity relationships in medicinal chemistry programs. acs.org
The following table details examples of indazole-based intermediates and the complex structures derived from them.
| Intermediate | Reaction Type | Resulting Complex Molecule | Application Area |
| 6-Bromo-3-iodo-1H-indazole | Suzuki Coupling rsc.org | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole rsc.org | Precursor for anti-cancer agents rsc.org |
| 1-(THP)-1H-indazole-6-carbaldehyde | Condensation/Cyclization tandfonline.com | 6-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1-(THP)-1H-indazole tandfonline.com | Intermediate for FLT3 inhibitors tandfonline.com |
| 4-Amino-1H-indazole derivative | Sulfonylation | Indazole Arylsulfonamides acs.org | CCR4 Antagonists acs.org |
Comparative Analysis of Synthetic Pathways for this compound Analogs
The synthesis of this compound analogs can be achieved through several distinct pathways, each with its own set of advantages and limitations regarding factors like yield, scalability, and regiochemical control.
One major point of comparison is the timing of the ring substitution: pre-functionalization of a starting material versus post-functionalization of the formed indazole ring. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine provides a clear case study. mdpi.com The direct bromination of the pre-formed 4-chloro-1H-indazol-3-amine scaffold was unsuccessful, leading to poor regioselectivity. mdpi.com In contrast, the pathway involving the bromination of the 2,6-dichlorobenzonitrile precursor followed by cyclization was highly regioselective and scalable, providing the desired product without the need for chromatographic purification. mdpi.com This demonstrates that for certain substitutions, a "bottom-up" approach starting with an already substituted precursor is superior to a "top-down" functionalization of the heterocycle.
Another area of comparison involves the methods used for C-C bond formation to add complexity to the indazole core. The Heck coupling and the Suzuki coupling are two prominent palladium-catalyzed reactions used for this purpose. rsc.org While both are powerful, they have different scopes and requirements. The synthesis of (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole utilized a Suzuki coupling between an iodo-indazole and a vinyl-boronate ester. rsc.org In other contexts, Heck couplings might be preferred. The choice between these methods often depends on the availability of starting materials (halides vs. boronic acids/esters), functional group tolerance, and the desired final product.
Finally, the fundamental construction of the indazole ring itself offers different routes. Classical methods often involve the diazotization of 2-alkylanilines, followed by cyclization. thieme-connect.de An alternative involves the condensation of substituted benzonitriles with hydrazine, a method that has proven effective for producing 3-aminoindazoles. mdpi.com The selection of the core synthesis strategy is often dictated by the substitution pattern of the desired target molecule. If the required aniline precursor is commercially available and inexpensive, the classical route may be favored. However, for complex substitution patterns, the nitrile condensation route might offer better control and access to the target compound. mdpi.com
This table provides a comparative overview of these synthetic strategies.
| Synthetic Pathway | Description | Advantages | Disadvantages |
| Pre-functionalization | Substituents are introduced onto the acyclic precursor before indazole ring formation. mdpi.com | High regioselectivity, often scalable, may avoid protecting groups. mdpi.com | Requires synthesis of specific, substituted starting materials which may be complex. |
| Post-functionalization | The indazole core is formed first, followed by the introduction of substituents. rsc.org | Utilizes a common indazole intermediate to create a library of analogs. | Can suffer from poor regioselectivity mdpi.com; may require protecting groups. |
| Nitrile-Hydrazine Condensation | Formation of 3-aminoindazoles from ortho-halobenzonitriles and hydrazine. mdpi.com | Direct route to 3-aminoindazoles, often high-yielding and clean. mdpi.com | Primarily limited to the synthesis of 3-aminoindazoles. |
| Classical Aniline Diazotization | Formation of the indazole ring via diazotization and cyclization of a substituted 2-alkylaniline. thieme-connect.de | A well-established, versatile method for various substitution patterns. | May result in lower yields; handling of diazonium salts can be hazardous. |
Advanced Computational and Theoretical Studies of N Methyl 1h Indazol 4 Amine
Molecular Modeling and Simulation in Drug Discovery
Molecular modeling has become a pivotal tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of the indazole family, including N-methyl-1H-indazol-4-amine, these techniques are used to predict how they interact with biological targets, thereby informing synthetic efforts. acs.orgtandfonline.com
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two principal strategies in computational drug discovery.
SBDD relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. acs.org This approach was utilized in the design of 1H-indazole analogues as selective EGFR inhibitors and for developing inhibitors for Fibroblast growth factor receptors (FGFRs). mdpi.com For a compound like this compound, SBDD would involve docking it into the active site of a known protein target to predict its binding orientation and affinity, guiding the design of more potent inhibitors. acs.orgnih.gov
LBDD is employed when the 3D structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified. optibrium.com This method uses the physicochemical properties of these known active ligands to build a model, or pharmacophore, that defines the essential features required for biological activity. Novel compounds, including new derivatives of this compound, can then be designed to fit this pharmacophore model.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a protein target to identify potential drug candidates. nih.gov For this compound and its derivatives, docking studies can elucidate key interactions with target residues, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. nih.gov
For instance, in a study involving a related indazole derivative, N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, molecular docking was used to screen its potential against the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov The study predicted a strong binding energy and identified key hydrogen bonds with residues like Leu141, Ser144, Cys145, and Gln189. nih.gov While specific docking studies on this compound are not detailed in the provided literature, its structural similarity to other kinase inhibitors suggests its potential as a ligand for various protein kinases.
Table 1: Potential Protein Targets for Indazole Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, chk1, chk2 | Cancer mdpi.comacs.org |
| Proteases | SARS-CoV-2 Main Protease (Mpro) | Antiviral nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Calcitonin Gene-Related Peptide (CGRP) Receptor | Migraine acs.orgnih.gov |
Binding affinity, often expressed as a binding free energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower values typically indicate a more stable complex. Docking programs provide scores that estimate this affinity. For example, the binding energy for an experimental indazole-based drug molecule against SARS-CoV-2 Mpro was calculated to be -9.8 kcal/mol. nih.gov
Table 2: Example of Predicted Binding Affinities for Indazole Analogs
| Compound | Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Ligand 4i (isonicotinamide analog) | Tubulin | -8.149 researchgate.net |
| Ligand 4a-j (average range) | Tubulin | -6.502 to -8.341 researchgate.net |
Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-target complex over time. acs.org Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess the stability of the interactions. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds. nih.gov
In a 100 ns MD simulation of an indazole derivative complexed with SARS-CoV-2 Mpro, the RMSD of the complex stabilized after approximately 25 ns, indicating the formation of a stable conformational structure. nih.gov Such analyses would be crucial for validating the binding mode of this compound to any potential target, ensuring that the predicted interactions are maintained in a dynamic environment. nih.gov
Table 3: Key Metrics in Molecular Dynamics Simulations
| Metric | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time from a reference structure, indicating conformational stability. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity, without the need for experimental data. researchgate.net
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. derpharmachemica.com The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common level of theory for such calculations on heterocyclic systems, providing a good balance between accuracy and computational cost. d-nb.inforesearchgate.netnih.gov
DFT calculations can determine a range of molecular properties:
Optimized Geometry: Predicts the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles. derpharmachemica.com
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. researchgate.netderpharmachemica.com
Spectroscopic Properties: The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of NMR chemical shifts, which can aid in the structural characterization of newly synthesized compounds. nih.govpsu.edu
For example, DFT calculations on N-benzylidene-6-fluoro-1H-indazol-3-amine were used to calculate its optimized geometry, HOMO-LUMO gap, and Mulliken charges to understand its electronic structure. derpharmachemica.comresearchgate.net Similar calculations for this compound would provide fundamental data on its electronic character and reactivity.
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. mdpi.comjmchemsci.com Theoretical calculations have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. jmchemsci.comjmchemsci.com This preference is critical as it dictates the molecule's hydrogen bonding patterns and, consequently, its interactions with biological targets. For this compound, the methyl group is fixed at the N1 position, so it exists as the 1H-indazole form.
Conformational analysis is used to identify the most stable spatial arrangement of a molecule's atoms, particularly for flexible side chains. tandfonline.com For this compound, this would involve analyzing the rotation around the C4-N bond of the amine group and the orientation of the N1-methyl group. Computational methods can predict the rotational barriers and identify the lowest-energy conformer, which is presumed to be the most populated and biologically relevant structure. psu.edu
Table 5: Relative Stability of Indazole Tautomers
| Tautomer | General Description | Relative Stability |
|---|---|---|
| 1H-Indazole | Hydrogen is on the N1 nitrogen atom. | Generally the most stable tautomer. jmchemsci.comjmchemsci.com |
| 2H-Indazole | Hydrogen is on the N2 nitrogen atom. | Less stable than the 1H-tautomer. jmchemsci.comjmchemsci.com |
Mechanistic Investigations of Chemical Transformations Involving the this compound Scaffold
The this compound scaffold is a key structural motif in medicinal chemistry, and understanding the mechanisms of its chemical transformations is crucial for the rational design of novel derivatives. Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reactivity and reaction pathways of the indazole ring system. These studies help elucidate the influence of substituents, the role of catalysts, and the thermodynamics and kinetics of various transformations.
A fundamental aspect of indazole chemistry is its tautomerism, with the 1H- and 2H-isomers being the most common. For this compound, the methyl group on the N1 position locks the tautomeric form, which simplifies mechanistic analysis compared to N-unsubstituted indazoles. The presence of the electron-donating amino group at the C4 position and the methyl group at the N1 position significantly influences the electronic properties and reactivity of the heterocyclic system.
Electrophilic Aromatic Substitution
The indazole nucleus can undergo electrophilic aromatic substitution. The position of substitution is directed by the activating and deactivating effects of the existing substituents. In the case of this compound, the amino group at C4 is a strong activating group and would be expected to direct incoming electrophiles. Theoretical calculations on related indazole systems can help predict the most likely sites of substitution.
For instance, a computational analysis of the electrophilic bromination of a substituted indazole could involve the calculation of the energies of the possible Wheland intermediates (sigma complexes). The relative energies of these intermediates would indicate the preferred position of substitution.
Table 1: Calculated Relative Energies of Wheland Intermediates for Electrophilic Bromination of this compound
| Position of Substitution | Relative Energy (kcal/mol) |
| C5 | 0.0 (most stable) |
| C7 | +3.5 |
| C6 | +8.2 |
| C3 | +15.0 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution and the directing effects of an amino group.
The data suggests that the C5 position is the most favored for electrophilic attack, due to the strong activating and ortho, para-directing effect of the C4-amino group. The C7 position is the next most likely, while substitution at C3 and C6 is significantly less favorable.
Nucleophilic Aromatic Substitution
While less common than electrophilic substitution on electron-rich indazoles, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the benzene (B151609) ring of the indazole. For example, if a halogen were present at the C5 or C7 position of this compound, it could potentially be displaced by a strong nucleophile.
Mechanistic studies of SNAr reactions on indazole scaffolds would involve computational modeling of the Meisenheimer complex, which is the key intermediate. The stability of this complex, and the energy barrier to its formation, would be calculated to understand the reaction feasibility and kinetics.
Metal-Catalyzed Cross-Coupling Reactions
The indazole scaffold is frequently modified using metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are invaluable for creating carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of diverse libraries of compounds.
Mechanistic investigations of these reactions often involve DFT calculations to map out the entire catalytic cycle. For a Suzuki coupling of a bromo-substituted this compound, the key steps to be modeled would be:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium catalyst.
Reductive Elimination: The two organic fragments are coupled, and the palladium(0) catalyst is regenerated.
Table 2: Calculated Energy Profile for the Suzuki Coupling of 5-bromo-N-methyl-1H-indazol-4-amine with Phenylboronic Acid
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Reactants | Pd(0) + 5-bromo-N-methyl-1H-indazol-4-amine + Phenylboronic acid | 0.0 |
| Oxidative Addition (TS) | [Pd(PPh3)2(indazole)(Br)]‡ | +15.2 |
| Oxidative Addition Product | Pd(II)-indazole complex | -5.7 |
| Transmetalation (TS) | [Pd(II)(indazole)(phenyl)(B(OH)2Br)]‡ | +12.8 |
| Transmetalation Product | Pd(II)-indazole-phenyl complex | -10.3 |
| Reductive Elimination (TS) | [Pd(II)(indazole-phenyl)]‡ | +8.5 |
| Products | 5-phenyl-N-methyl-1H-indazol-4-amine + Pd(0) | -25.1 |
Note: This data is hypothetical and for illustrative purposes, based on known mechanisms of Suzuki coupling reactions.
The computational results would provide a detailed understanding of the energy landscape of the reaction, identifying the rate-determining step and providing insights into how to optimize the reaction conditions.
Alkylation and Functionalization of the Amino Group
The amino group at the C4 position is a site for further functionalization. Mechanistic studies of these reactions, such as acylation or alkylation, would focus on the nucleophilicity of the amino group and the nature of the transition state. While these reactions are often straightforward, computational studies can provide a quantitative measure of the reactivity and can be useful in predicting potential side reactions.
Biological Targets and Biochemical Modulation by N Methyl 1h Indazol 4 Amine Derivatives
Enzyme Inhibition Mechanisms
Derivatives of the N-methyl-1H-indazol-4-amine scaffold have been identified as potent inhibitors of several enzyme families. The primary mechanism involves competitive binding at the enzyme's active site, often the ATP-binding pocket in the case of kinases, leading to the modulation of cellular signaling cascades.
Tyrosine Kinase Inhibition
The indazole nucleus is a prominent scaffold in the development of anticancer agents, many of which function as inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. rsc.org
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a critical role in T-cell receptor signaling and T-cell activation. idrblab.net Its inhibition is a therapeutic strategy for autoimmune diseases and transplant rejection. d-nb.info N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been developed as potent Lck inhibitors. idrblab.netd-nb.info In these structures, the indazole ring acts as a bioisosteric replacement for a phenol (B47542) group, which can lead to improved pharmacokinetic properties. d-nb.info For instance, an anilinopyrimidine derivative was reported to inhibit Lck with an IC50 value of 19 nM. d-nb.info Another compound, A-770041, an inhibitor of the Src-family, demonstrated an IC50 of 147 nM for Lck and inhibited anti-CD3 antibody-stimulated IL-2 production in human whole blood with an IC50 of 80 nM. d-nb.info
| Compound | Target | IC50 (nM) | Cellular Activity |
|---|---|---|---|
| Anilinopyrimidine derivative | Lck | 19 | Not specified |
| A-770041 | Lck | 147 | Inhibited IL-2 production (IC50 = 80 nM) |
| Compound 20 | Lck | 3 | Inhibited IL-2 production in Jurkat T cells (IC50 = 54 nM) |
| Compound 15 | Lck | 98 | Inhibited IL-2 secretion in T cells (IC50 = 430 nM) |
Derivatives of 3-aminoindazole have demonstrated potent, multitargeted inhibition of various receptor tyrosine kinase (RTK) families crucial for tumor angiogenesis and growth. acs.org The first-generation FGFR inhibitors were noted to be non-selective, targeting a range of tyrosine kinases including VEGFR, PDGFR, FLT-3, and c-Kit. frontiersin.org
A key example is Linifanib (ABT-869), an orally active compound featuring an N,N'-diaryl urea (B33335) moiety attached to the C4-position of a 3-aminoindazole core. acs.orgnih.gov This compound potently inhibits the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.org Specifically, Linifanib shows strong potency against VEGFR-2 with an IC50 of 4 nM. nih.gov It also effectively inhibits other RTKs such as VEGFR-1 (Flt-1), Flt-3, Kit, and PDGFR-β with IC50 values of 3, 4, 14, and 66 nM, respectively. nih.gov
Furthermore, indazole derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). Structure-guided design led to the synthesis of 1H-indazole derivatives that displayed potent activity against both wild-type EGFR and the T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. mdpi.com Other research has focused on developing inhibitors for Fibroblast growth factor receptors (FGFRs), where 1H-indazole-based compounds inhibited FGFR1-3 in the micromolar range. mdpi.com
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Linifanib (ABT-869) | VEGFR-1 (Flt-1) | 3 |
| VEGFR-2 | 4 | |
| Flt-3 | 4 | |
| c-Kit | 14 | |
| PDGFR-β | 66 | |
| Compound 109 | EGFR (wild-type) | 8.3 |
| EGFR (T790M) | 5.3 | |
| Compound 101 | FGFR1 | 69.1 |
The fusion protein BCR-ABL is a cytoplasmic tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). tandfonline.com While several generations of inhibitors have been developed, the T315I "gatekeeper" mutation confers resistance to most of them. tandfonline.comacs.orgsemanticscholar.org
Research has led to the discovery of AKE-72, a diarylamide 3-aminoindazole derivative, as a potent pan-BCR-ABL inhibitor that is also effective against the T315I mutant. tandfonline.comsemanticscholar.org AKE-72 was designed based on a previously reported indazole structure to improve its activity against the T315I mutation. tandfonline.com By replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group, AKE-72 achieved IC50 values of less than 0.5 nM against wild-type BCR-ABL (BCR-ABLWT) and 9 nM against the resistant BCR-ABLT315I mutant. tandfonline.com AKE-72 also showed potent, single-digit nanomolar IC50 values against a panel of other clinically significant mutants. tandfonline.comsemanticscholar.org
| Compound | Target | IC50 (nM) |
|---|---|---|
| AKE-72 | BCR-ABLWT | <0.5 |
| BCR-ABLT315I | 9 | |
| BCR-ABLE255K | 8.98 | |
| BCR-ABLF317I | 3.12 | |
| BCR-ABLH396P | <1.0 | |
| BCR-ABLQ252H | 3.88 |
Inhibition of Other Enzymatic Targets (e.g., IDO1, Monoamine Oxidase B (MAO-B), Neuronal Nitric Oxide Synthase (nNOS))
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy due to its immunosuppressive function. rsc.orgnih.gov Indazole, being a bioisostere of the indole (B1671886) ring in tryptophan, serves as a suitable scaffold for designing IDO1 inhibitors. rsc.org Various 4-amino, 6-substituted, and 3-substituted 1H-indazole derivatives have been reported as potent IDO1 inhibitors. rsc.orgmdpi.comnih.gov For example, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM and significantly suppressed IDO1 protein expression. rsc.org Other studies have identified 4,6-disubstituted-1H-indazole-4-amine derivatives as dual inhibitors of IDO1 and Tryptophan-2,3-dioxygenase (TDO), another important immune checkpoint enzyme. nih.govekb.eg
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine, and its inhibitors are used in the management of neurodegenerative disorders. researchgate.netresearchgate.net A series of indazole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of human MAO-B. researchgate.netacs.org One of the most potent derivatives, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, exhibited an IC50 value for human MAO-B of 0.386 nM and was over 25,000-fold more selective for MAO-B over MAO-A. researchgate.netacs.org Computational docking studies suggest these small molecules achieve high potency through specific interactions within the enzyme's binding site. acs.org
Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative conditions. mdpi.comresearchgate.net Indazole derivatives, such as 7-nitroindazole, have been investigated as inhibitors of nNOS. researchgate.netmdpi.com 7-Nitroindazole is noted for its tissue specificity and has been shown to inhibit MAO-B as well. researchgate.netmdpi.com The development of nNOS inhibitors is an active area of research, with a focus on improving blood-brain barrier permeability. mdpi.com
| Compound Class/Name | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity |
|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | 0.4 µM (anti-proliferative in HCT116) | Suppresses IDO1 protein expression |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | 0.386 nM | >25,000-fold vs MAO-A |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | MAO-B | 1.59 nM | >6,000-fold vs MAO-A |
| 7-Nitroindazole | nNOS / MAO-B | Not specified / Ki = 4 µM (MAO-B) | Not specified |
Receptor Interaction Studies
While the primary focus of research on this compound and related indazole derivatives has been on enzyme inhibition, some studies have explored their interactions with non-enzymatic receptors.
Molecular docking studies have been performed to predict the binding of novel 5-azaindazole derivatives with proteins implicated in cancer, such as the Murine double minutes-2 (MDM2) receptor, which binds to the p53 tumor suppressor, and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.com These computational studies revealed that certain N-trityl-3-amino-5-azaindazoles could form multiple binding interactions with active site amino acids of the PBR protein. jocpr.com One compound, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showed a particularly strong predicted binding interaction with the MDM2 receptor. jocpr.com
In a different context, structurally related 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized and identified as allosteric enhancers of the human A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor. nih.gov These compounds were found to potentiate the maximum efficacy of A3AR agonists and decrease the dissociation rate of radiolabeled agonists from the receptor, demonstrating a positive allosteric modulation effect. nih.gov For example, compound LUF6000 enhanced agonist efficacy by 45% in a functional assay. nih.gov These findings, while not on this compound itself, highlight that the broader indazole and related heterocyclic scaffolds can interact with receptors other than enzymes.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism
Derivatives of this compound have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a protein implicated in the pathophysiology of migraine headaches. google.comdrugbank.com The CGRP receptor is a complex formed by the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov Antagonism of this receptor is a clinically validated mechanism for the treatment of migraine. nih.govportico.org
One notable derivative, (R)N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, has demonstrated high potency as a CGRP receptor antagonist. google.comcolab.ws This compound, also known as BMS-742413, inhibits the binding of CGRP to its receptor, thereby blocking the downstream signaling cascade that leads to vasodilation and neurogenic inflammation associated with migraines. google.comcolab.ws Structural studies have revealed that the 7-methyl-1H-indazol-5-yl group is a crucial component for binding to the receptor, forming a key hydrogen bond interaction with Asp71 of RAMP1. nih.gov Methylation of the indazole nitrogen at the N1 position can be detrimental to the potency of some antagonists that rely on this hydrogen bond for their binding mode. nih.gov
Another compound, zavegepant, a third-generation CGRP receptor antagonist, also features a 7-methyl-1H-indazol-5-yl moiety. portico.org It exhibits high selectivity and functional antagonism at the human CGRP receptor, with a reported mean Ki of 23 ± 2 pM. portico.org
Table 1: this compound Derivatives as CGRP Receptor Antagonists
| Compound Name | Biological Target | Key Findings |
|---|---|---|
| (R)N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413) | CGRP Receptor | Potent antagonist with high aqueous solubility and oxidative stability. colab.ws |
| Zavegepant (BMS-742413) | CGRP Receptor | High-affinity, selective, and potent competitive antagonist. portico.org |
Investigations into Cannabinoid Receptor Agonism
The indazole core, including N-methylated derivatives, is a prominent feature in many synthetic cannabinoid receptor agonists (SCRAs). acs.orgfrontiersin.orgnih.gov These compounds primarily target the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors involved in a wide range of physiological processes. frontiersin.orgunodc.org The psychotropic effects of cannabinoids are mainly mediated by the CB1 receptor. unodc.org
Research has shown that SCRAs featuring an indazole core are generally as potent or more potent than their indole or 7-azaindole (B17877) counterparts. acs.orgnih.gov The potency and efficacy of these agonists are influenced by the substituents on the indazole ring and the side chain attached to it. For instance, SCRAs with an indazole core and a bulky tert-butyl moiety in the amino acid side chain, such as ADB-BINACA and 4F-MDMB-BINACA, have been identified as highly potent CB1 agonists. acs.org
A systematic study of side chain-modified SCRAs revealed that binding affinity and functional activity at CB1 and CB2 receptors are influenced by both the heterocyclic core (indazole > indole > 7-azaindole) and the pendant amino acid side chain. nih.gov Specifically, for the side chain, the order of potency was found to be tert-butyl > iso-propyl > iso-butyl > benzyl (B1604629) > ethyl > methyl > hydrogen. nih.gov All tested indazole-3-carboxamide compounds showed higher potency at the CB2 receptor than at the CB1 receptor, with the (S)-enantiomers exhibiting enhanced potency for both receptors compared to the (R)-enantiomers. frontiersin.org
Table 2: Cannabinoid Receptor Activity of Indazole-Containing SCRAs
| Compound | Receptor | Potency (EC50) | Efficacy (Emax) |
|---|---|---|---|
| ADB-BINACA | CB1 | 6.36 nM acs.org | - |
| 4F-MDMB-BINACA | CB1 | 7.39 nM acs.org | - |
| MDMB-4en-PINACA | CB1 | 2.33 nM acs.org | - |
Cellular Signaling Pathway Modulation by this compound Analogs
Analogs of this compound have been shown to modulate various cellular signaling pathways, primarily through their interaction with kinases. researchgate.net Kinase inhibition is a significant therapeutic strategy, particularly in the treatment of cancer and inflammatory diseases. researchgate.net
For example, a series of novel 1H-indazole derivatives were designed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net ASK1 is involved in cellular stress responses, apoptosis, and inflammation. researchgate.net One promising compound from this series demonstrated the ability to suppress phosphorylation in the ASK1-p38/JNK signaling pathway in HT-29 cells. researchgate.net
Furthermore, N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which are pindolol (B1678383) isosteres, have been synthesized and evaluated. thieme-connect.com Compounds with a methyl substitution on the N-1 position of the indazole nucleus exhibited significant antiarrhythmic, local anesthetic, and analgesic activities, with a notable affinity for the β1-adrenergic receptor. thieme-connect.com
Exploration of Interactions with Macromolecular Targets (e.g., DNA gyrase)
Derivatives of 1H-indazole have been investigated as inhibitors of DNA gyrase, a type II topoisomerase that is an essential bacterial enzyme controlling the topological state of DNA. jmchemsci.comjmchemsci.comsciforum.netresearchgate.net Inhibition of DNA gyrase leads to bacterial cell death, making it an attractive target for the development of new antibacterial agents. sciforum.netresearchgate.net
Molecular docking studies have been employed to understand the binding interactions between indazole derivatives and the active site of DNA gyrase. jmchemsci.comjmchemsci.comsciforum.net For instance, a series of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives were synthesized, and their interactions with the DNA gyrase B (GyrB) subunit were modeled. sciforum.net The binding of these compounds to the ATP-binding site of GyrB is believed to be responsible for their inhibitory activity. researchgate.net
In one study, compounds 5D and 5F from a series of novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives showed excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.comjmchemsci.com The interactions involved hydrogen bonding and hydrophobic interactions with key amino acid residues in the binding pocket, such as ASN-46, ASP-73, and GLU-50. jmchemsci.comsciforum.net
Table 3: Interaction of Indazole Derivatives with DNA Gyrase
| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one (5b) | DNA gyrase (1KZN) | -7.7 sciforum.net | ASN-46, ASP-73 sciforum.net |
| 1-(3,6-dimethyl-4-(2,3,4-trimethoxyphenyl)-1H-indazol-5-yl)ethan-1-one (5d) | DNA gyrase (1KZN) | - | MET-91, ASP-49 sciforum.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Elucidation of Critical Structural Features for Biological Activity
The specific placement of functional groups on the indazole core is crucial for molecular recognition and biological response. Key positions that dictate the activity of these compounds include the N-1 position of the pyrazole (B372694) ring, the C-4 amine group, and the fused benzene (B151609) ring.
The alkylation of the indazole ring can occur at either the N-1 or N-2 position, and the resulting regioisomer often exhibits distinct biological properties. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govresearchgate.net The N-1 position is crucial for establishing specific interactions within target binding sites.
| Reagent/Conditions | Predominant Isomer | Notes | Reference |
|---|---|---|---|
| Dimethyl sulfate (B86663), KOH | ~1:1 mixture of N-1 and N-2 | Demonstrates lack of selectivity under certain basic conditions. | researchgate.net |
| Methyl iodide (heat) | N-2 (Regioselective) | Kinetic control can favor the N-2 product. | researchgate.net |
| Diazomethane, BF₃·Et₂O | N-1 (75% yield) | Acidic conditions can promote N-1 methylation. | researchgate.netresearchgate.net |
| NaH in THF | >99% N-1 | A promising system for N-1 selective indazole alkylation. | beilstein-journals.org |
The amine group at the C-4 position is a critical determinant of biological activity and provides a vector for modification to fine-tune target affinity and selectivity. Structure-activity relationship (SAR) studies on related indazole series have shown that substitution at this position significantly impacts potency. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, modifications at the C-4 position were extensively investigated. acs.org
The primary amine of N-methyl-1H-indazol-4-amine can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a protein's binding pocket. Modifications of this amine group, such as acylation or alkylation, can alter these hydrogen bonding patterns and introduce new steric or hydrophobic interactions, thereby modulating the compound's affinity and selectivity for its target.
In the development of CCR4 antagonists, it was found that only small groups were tolerated at the C-5, C-6, or C-7 positions, with C-6 analogs being preferred. acs.org The introduction of substituents can affect metabolic stability, solubility, and the ability to form specific interactions like halogen bonds or additional hydrogen bonds. For example, the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems shows that both electron-donating and electron-withdrawing groups on the benzene ring are tolerated, though they can affect reaction yields and subsequent biological activity. nih.gov
Comparative Studies with Structural Analogs and Isosteres
The indazole nucleus is often considered a bioisostere of other aromatic systems, most notably indole (B1671886) and phenol (B47542). nih.govnih.gov This bioisosteric relationship allows for the replacement of these moieties in known active compounds to improve properties such as metabolic stability and potency.
The indazole ring has been successfully employed as a bioisostere for the phenol group in the design of kinase inhibitors. nih.gov Phenolic hydroxyl groups are often crucial for activity, typically acting as a hydrogen bond donor to the hinge region of the kinase. However, phenols are susceptible to phase II metabolism, specifically glucuronidation, which can lead to poor pharmacokinetic profiles. nih.gov
Replacing the phenol with an indazole ring can maintain the critical hydrogen bonding interaction while blocking the site of metabolic conjugation. nih.gov For example, in the development of lymphocyte-specific kinase (Lck) inhibitors, the substitution of a 2-methyl-5-hydroxyaniline moiety with a 4-amino(5-methyl-1H-indazole) resulted in compounds with comparable enzyme potency but significantly improved oral pharmacokinetics. nih.gov This strategy has also been applied to GluN2B-selective NMDA receptor antagonists, where the indazole replacement retained high affinity and activity while inhibiting glucuronidation. nih.gov
| Original Moiety | Bioisosteric Replacement | Target Class | Advantage of Replacement | Reference |
|---|---|---|---|---|
| Phenol (in 2-methyl-5-hydroxyaniline) | 4-Aminoindazole | Tyrosine Kinases (e.g., Lck) | Improved oral pharmacokinetics, comparable potency. | nih.gov |
| Phenol | Indazole | GluN2B-selective NMDA Receptors | Retained high affinity and activity, inhibited glucuronidation. | nih.gov |
Correlation of Molecular Interactions with Biological Potency
The biological potency of this compound derivatives is directly correlated with their ability to form specific molecular interactions within the binding site of their target protein. These interactions include hydrogen bonding, π-stacking, and hydrophobic interactions.
In kinase inhibition, the indazole core frequently mimics the role of adenine by forming crucial hydrogen bonds with the kinase hinge region. For instance, molecular docking studies of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors showed that the indazole core forms important hydrogen bonds with the hinge region residues Glu-90 and Cys-92. nih.gov
Applications in Chemical Biology and Advanced Materials Research
Development of N-methyl-1H-indazol-4-amine as Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. wikipedia.org The development of such probes is a cornerstone of chemical biology. The indazole core is a privileged scaffold in this area, particularly for developing kinase inhibitors, which are crucial tools for dissecting cellular signaling pathways.
Research has shown that the 3-aminoindazole structure can serve as an efficient "hinge-binding" template for kinase inhibitors. dntb.gov.ua This was demonstrated in the structure-based design of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as ABT-869. dntb.gov.uanih.gov By adding a diaryl urea (B33335) moiety at the C4-position of the 3-aminoindazole core, researchers created a series of potent inhibitors of receptor tyrosine kinases (RTKs), including those for vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.gov
The development of a chemical probe for in vivo (within a living organism) use presents additional challenges, such as metabolic stability. acs.org A study aimed at creating a probe for Cyclin G Associated Kinase (GAK) started with a potent lead compound that was unfortunately rapidly metabolized. acs.org Subsequent modifications to the scaffold, including the use of an indazole heterocycle, aimed to improve this stability while retaining potency. One analog, 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine, showed improved stability in liver microsomes while maintaining a narrow activity spectrum across the kinome, a key feature of a useful chemical probe. acs.org This iterative process of design, synthesis, and testing highlights the typical path for developing indazole-based chemical probes.
Furthermore, derivatives of 1H-indazol-4-amine are explored for their potential as biochemical probes due to their ability to interact with various biological molecules. rsc.org Modifications, such as the addition of a trimethylsilyl (B98337) group, can enhance properties like lipophilicity, which helps the molecule pass through cell membranes to engage with intracellular targets. rsc.org
| Indazole-Based Probe/Derivative | Biological Target(s) | Application/Significance | Reference |
|---|---|---|---|
| ABT-869 (Linifanib) | VEGFR and PDGFR families (Receptor Tyrosine Kinases) | Serves as a multitargeted kinase inhibitor, enabling the study of signaling pathways involved in angiogenesis. | dntb.gov.uanih.gov |
| 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine | Cyclin G Associated Kinase (GAK) | An analog developed as a potential in vivo chemical probe with improved metabolic stability for studying GAK function. | acs.org |
| 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine | General intracellular enzymes and receptors | Explored as a biochemical probe with enhanced lipophilicity for better cell permeability. | rsc.org |
Exploration of Indazole-based Materials in Organic Semiconductors
Organic semiconductors are carbon-based materials that possess semiconductor properties, forming the active layer in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.orgnih.gov The appeal of these materials lies in their potential for low-cost fabrication on flexible substrates. nih.gov The electronic properties of the indazole ring—specifically its aromaticity, high thermal stability, and tunable energy levels through chemical functionalization—make it an attractive building block for such materials. rsc.orgossila.com
In the field of OLEDs, which are used in modern displays and lighting, the emitter material's quality determines the device's efficiency and color. Indazole derivatives have been successfully incorporated into highly efficient emitters. For instance, iridium(III) complexes featuring 2-phenyl-2H-indazole-based ligands have been developed as yellow-emitting phosphorescent materials, leading to OLEDs with high external quantum efficiencies (EQE). researchgate.net Similarly, other research has focused on synthesizing 3-keto-indazole derivatives that exhibit multi-colored phosphorescence, a crucial property for creating full-color displays. rsc.org The ability to tune the emission color is a significant advantage of using these organic scaffolds. rsc.org
The versatility of the indazole core is further demonstrated by its use as a building block for larger, functional molecules. 4-Fluoro-1H-indazole, for example, is used in the synthesis of semiconducting molecules and polymers for both OLEDs and organic photovoltaics (OPVs). ossila.com The pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers like iridium to form photosensitizers, while substituents like fluorine can be used to tune the material's energy gap and influence intermolecular interactions, such as π–π stacking, which is critical for charge transport in semiconductor films. ossila.com
While direct applications of this compound in OFETs are not widely documented, related heterocyclic compounds like carbazoles are extensively used. rsc.org The principles of molecular design are transferable; the extended π-conjugation and electron-rich nature of the indazole system are desirable properties for materials used in the active channel of OFETs. Research into new indazole derivatives as electronically active materials continues to expand their potential use in this area. acs.org
| Indazole-Based Material | Device Application | Key Property/Function | Reference |
|---|---|---|---|
| Iridium(III) complexes with 2-phenyl-2H-indazole ligands | OLEDs | Act as efficient yellow phosphorescent emitters. | researchgate.netdntb.gov.ua |
| 4-Fluoro-1H-indazole | OLEDs, OPVs | A versatile building block for synthesizing semiconducting molecules and polymers; fluorine tunes the energy gap. | ossila.com |
| 3-Keto-indazole derivatives | Luminescent Materials (potential for OLEDs) | Exhibit multi-colored phosphorescence depending on the chemical substituent. | rsc.org |
Investigations into Diagnostic Tool Development utilizing this compound Derivatives
The unique ability of indazole derivatives to be functionalized for specific biological interactions has also led to their investigation as components of diagnostic tools. These tools can help visualize biological processes or detect the presence of specific molecules, aiding in disease diagnosis and biomedical research.
One major area of investigation is in Positron Emission Tomography (PET), a non-invasive imaging technique that uses radioactive tracers to observe metabolic processes in the body. For a molecule to be a PET tracer, it must be labeled with a positron-emitting isotope, such as fluorine-18 (B77423) or iodine-124. Research indicates that iodine- or fluorine-labeled analogs of indazole amines are under investigation for their potential use in PET imaging. researchgate.net This suggests that a molecule like this compound could be modified with a radioisotope to create a targeted imaging agent, for example, to visualize the distribution of a specific kinase or receptor in the brain or in tumors.
In addition to radio-imaging, fluorescent probes are powerful tools for diagnostics, particularly at the cellular level. Indazole derivatives have been developed as fluorescent sensors capable of detecting specific analytes. For example, researchers have synthesized novel indazole derivatives that act as highly sensitive and selective fluorescent probes for detecting aluminum ions (Al³⁺) in biological and environmental samples. acs.org These probes exhibit a change in their fluorescence upon binding to the target ion, allowing for its quantitative detection in living cells. acs.org The fluorescent properties of the 2H-indazole core itself have been noted for their potential diagnostic value in cell imaging applications. dntb.gov.uarsc.org By synthesizing Schiff-base compounds containing two indazole units, scientists have created novel molecular probes with unique emissive properties, further expanding the diagnostic utility of this chemical family. bu.edu
| Indazole Derivative Type | Diagnostic Application | Mechanism/Principle | Reference |
|---|---|---|---|
| Radio-labeled (Iodine/Fluorine) indazole amines | Positron Emission Tomography (PET) | The derivative is labeled with a radioisotope and administered as a tracer to visualize specific molecular targets in vivo. | researchgate.net |
| Nopinone-based indazole derivatives | Fluorescent Probes | Exhibit a ratiometric fluorescence change upon binding to specific metal ions (e.g., Al³⁺), allowing for detection in living cells. | acs.org |
| 2-Aryl-2H-indazoles | Fluorescent Probes / Cell Imaging | These derivatives represent a class of fluorophores whose emission properties can be tuned for biological study. | dntb.gov.uarsc.org |
| Indazole-Schiff base compounds | Molecular Emissive Probes | Designed as novel probes with specific luminescent properties for sensing applications. | bu.edu |
Analytical and Spectroscopic Techniques for N Methyl 1h Indazol 4 Amine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, Multinuclear NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-methyl-1H-indazol-4-amine. Through the analysis of various nuclei, including ¹H (proton), ¹³C, and ¹⁵N, a detailed picture of the molecular framework can be assembled.
¹H NMR provides information about the chemical environment of protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the indazole ring, the protons of the amine (NH₂) group, and the protons of the N-methyl (CH₃) group. The chemical shifts (δ) and coupling constants (J) reveal the connectivity of the atoms. For instance, the N-methyl group is expected to appear as a singlet, while the aromatic protons will show a more complex pattern of doublets and triplets depending on their positions and couplings with neighboring protons.
¹³C NMR is used to determine the types of carbon atoms present in the molecule. The spectrum would display separate signals for the N-methyl carbon and the seven carbons of the indazole ring system. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the differentiation between carbons bonded to nitrogen, carbons in the aromatic system, and the methyl carbon. For indazole derivatives, the position of the methyl group (N1 vs. N2) significantly influences the chemical shift of the C3 carbon, with the 1H-tautomer typically appearing at a different value (e.g., 132-133 ppm) compared to the 2H-tautomer (e.g., 123-124 ppm). jmchemsci.com
¹⁵N NMR spectroscopy, although less common, can provide direct information about the nitrogen atoms in the heterocyclic ring and the amine group, further confirming the tautomeric form and electronic structure.
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on data from structurally similar indazole derivatives. vulcanchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.
| Nucleus | Group | Expected Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic protons (C3, C5, C6, C7-H) | 6.5 - 8.0 | Multiplet (m) |
| ¹H | Amine (NH₂) | ~4.0 - 5.0 | Broad Singlet (br s) |
| ¹H | N-Methyl (N-CH₃) | ~3.5 - 4.0 | Singlet (s) |
| ¹³C | Indazole Ring Carbons | 100 - 145 | - |
| ¹³C | N-Methyl (N-CH₃) | ~30 - 40 | - |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For this compound, a crystal structure would definitively confirm the N1-methylation pattern and the planarity of the indazole ring system.
Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. In the case of this compound, hydrogen bonds are expected to form between the amine group (donor) of one molecule and the N2 nitrogen atom (acceptor) of a neighboring molecule. nih.gov
While a crystal structure for this compound itself has not been reported in the searched literature, data from closely related indazole derivatives illustrates the type of information obtained. For example, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been determined, providing a model for the indazole core's geometry. researchgate.netiucr.org
Table 2: Example Crystal Data for a Related Indazole Derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. iucr.org This data is for a related compound and serves as an illustrative example.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄ClN₃O₄S |
| Molecular Weight | 379.81 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 13.9664 (6) |
| b (Å) | 6.4300 (3) |
| c (Å) | 19.6155 (9) |
| β (°) | 107.227 (1) |
| Volume (ų) | 1682.52 (13) |
| Z (molecules/unit cell) | 4 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, which allows for the confirmation of its elemental composition and molecular formula.
For this compound, the molecular formula is C₈H₉N₃, corresponding to a monoisotopic mass of 147.0796 g/mol . nih.govchemimpex.com An HRMS measurement confirming this mass would provide strong evidence for the compound's identity.
In addition to molecular weight determination, MS analysis provides structural information through the fragmentation of the molecule. When the ionized molecule (molecular ion, M⁺) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, expected fragmentation pathways could include the loss of the N-methyl group or cleavage of the indazole ring system.
Table 3: Predicted Mass Spectrometry Data for this compound Data is predictive based on the chemical structure.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₀N₃]⁺ | 148.0875 | Protonated molecular ion |
| [M]⁺˙ | [C₈H₉N₃]⁺˙ | 147.0796 | Molecular ion |
| [M-CH₃]⁺ | [C₇H₆N₃]⁺ | 132.0562 | Loss of a methyl radical |
| [M-N₂H]⁺ | [C₈H₈N]⁺ | 118.0657 | Loss of diazene (B1210634) from the indazole ring |
Future Perspectives and Emerging Avenues in N Methyl 1h Indazol 4 Amine Research
Integration of Artificial Intelligence and Machine Learning in N-methyl-1H-indazol-4-amine Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the traditionally time-consuming and costly process of drug discovery. nih.gov These technologies offer the potential to analyze vast and complex datasets, accelerating various stages from target identification to lead optimization. nih.govmednexus.org For this compound and its derivatives, AI and ML can be instrumental in several key areas.
One of the primary applications of AI/ML is in the prediction of molecular properties and biological activities. mdpi.com By training algorithms on existing data from diverse sources, including "omics" technologies and high-throughput screening, researchers can develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the efficacy and potential off-target effects of novel this compound analogs before they are synthesized, saving significant time and resources. For instance, AI can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is a critical step in early drug development. mednexus.orgacs.org
Furthermore, generative models, a subset of AI, can be employed for de novo drug design. mednexus.org These models can generate novel molecular structures based on a set of desired properties, potentially leading to the discovery of this compound derivatives with enhanced potency and selectivity. This approach allows for the exploration of a much larger chemical space than what is feasible through traditional synthetic methods alone. nih.gov
The integration of AI also facilitates more efficient data analysis and interpretation. By identifying patterns and correlations within large datasets, AI can help researchers understand the complex relationships between chemical structure and biological function, guiding the rational design of new therapeutic agents based on the this compound scaffold. nih.gov
Table 1: Applications of AI/ML in this compound Drug Discovery
| Application Area | Description | Potential Impact |
| Predictive Modeling (QSAR) | Development of models to predict the biological activity and physicochemical properties of new analogs. nih.gov | Reduced number of synthesized compounds, faster identification of lead candidates. |
| ADMET Prediction | In silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity. mednexus.orgacs.org | Early deselection of compounds with unfavorable pharmacokinetic or safety profiles. |
| De Novo Drug Design | Generation of novel molecular structures with desired therapeutic properties using generative AI models. mednexus.org | Discovery of innovative this compound derivatives with improved efficacy. |
| Data Analysis & Interpretation | Identification of complex patterns and structure-activity relationships from large datasets. nih.gov | Enhanced understanding of the scaffold's biological interactions, guiding rational drug design. |
Identification of Novel Biological Targets for Therapeutic Intervention
The this compound scaffold has demonstrated activity against a range of biological targets, particularly kinases involved in cancer progression. chemimpex.com However, the full therapeutic potential of this structural motif is likely yet to be realized. Future research will focus on identifying novel biological targets for which this compound derivatives can be developed as modulators.
One promising area is the exploration of its activity against protein families beyond kinases. For example, the indazole core is a known pharmacophore for inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. rsc.org Investigating the potential of this compound analogs to inhibit IDO1 or other enzymes involved in immune regulation could open up new avenues for cancer treatment.
Furthermore, the endocannabinoid system presents another area of interest. Indazole derivatives have been studied for their activity on cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes, including appetite, pain, and mood. mdpi.com Exploring the interaction of this compound-based compounds with these receptors could lead to the development of novel therapeutics for a variety of conditions.
The identification of new targets will be greatly aided by advancements in chemical biology and proteomics. Techniques such as activity-based protein profiling and chemoproteomics can be used to identify the direct cellular targets of this compound derivatives, providing a deeper understanding of their mechanism of action and revealing previously unknown therapeutic opportunities.
Advancements in Synthetic Methodologies for Diversified Analog Libraries
The ability to efficiently synthesize a wide variety of analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Future research in the area of this compound will undoubtedly benefit from advancements in synthetic organic chemistry.
The development of novel and more efficient synthetic routes to the core indazole structure and its derivatives is an ongoing area of research. mdpi.com This includes the exploration of new catalytic systems, such as those involving palladium, copper, or cobalt, to facilitate key bond-forming reactions. mdpi.com For instance, methods for the direct C-H functionalization of the indazole ring would allow for more streamlined and atom-economical syntheses of diverse analogs.
Furthermore, the development of late-stage functionalization techniques will be particularly valuable. These methods allow for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of a library of analogs from a common intermediate. This approach can significantly accelerate the drug discovery process by allowing for the exploration of a wider range of chemical space around a promising lead compound.
The synthesis of fluorinated indazole derivatives is another area of growing interest. The introduction of fluorine atoms can significantly impact a molecule's physicochemical properties, such as its metabolic stability and binding affinity. Developing new methods for the selective fluorination of the this compound scaffold could lead to the discovery of compounds with improved drug-like properties.
Table 2: Key Synthetic Strategies for this compound Analog Libraries
| Synthetic Strategy | Description | Advantage |
| Novel Catalytic Systems | Utilization of transition metals like palladium, copper, and cobalt to mediate the formation of the indazole ring and its functionalization. mdpi.com | Increased efficiency, broader substrate scope, and access to novel chemical space. |
| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the indazole scaffold. | More atom-economical and streamlined synthetic routes. |
| Late-Stage Functionalization | Modification of complex molecules at a late point in the synthesis. | Rapid generation of diverse analog libraries from a common precursor. |
| Fluorination Methodologies | Development of methods for the selective introduction of fluorine atoms. | Potential for improved metabolic stability, binding affinity, and other drug-like properties. |
Exploration of this compound Scaffold in Undiscovered Research Domains
While much of the research on indazole derivatives has focused on oncology, there is significant potential for the this compound scaffold to be explored in other therapeutic areas. chemimpex.comresearchgate.net The unique structural and electronic properties of this heterocyclic system make it an attractive starting point for the design of new drugs for a wide range of diseases. chemimpex.com
One such area is infectious diseases. The indazole scaffold has been investigated for its potential antimicrobial and antiparasitic activities. researchgate.net Future research could focus on developing this compound derivatives as novel agents to combat drug-resistant bacteria, fungi, or parasites.
Another promising domain is central nervous system (CNS) disorders. The ability of small molecules to cross the blood-brain barrier is a key challenge in developing drugs for neurological conditions. The physicochemical properties of this compound could be optimized to facilitate brain penetration, opening up the possibility of developing treatments for diseases such as Alzheimer's, Parkinson's, or psychiatric disorders. researchgate.net
Furthermore, the application of this scaffold in material science and agricultural chemistry is also being considered. chemimpex.com Its chemical properties could be harnessed for the development of advanced materials or new agrochemicals. chemimpex.com
The exploration of these undiscovered research domains will require a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, and pharmacologists. By systematically screening this compound analogs against a diverse range of biological targets and disease models, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
